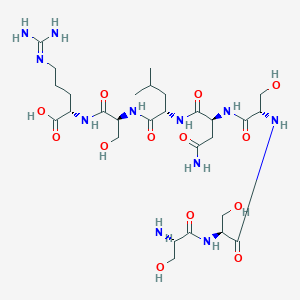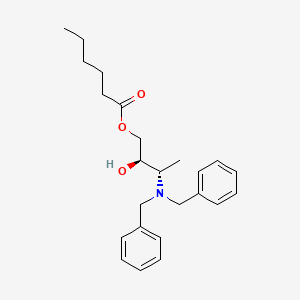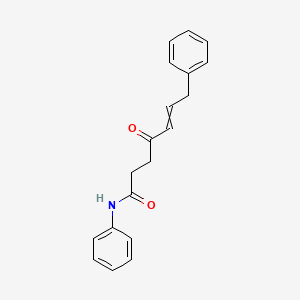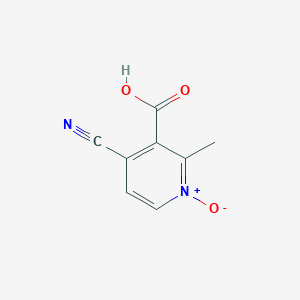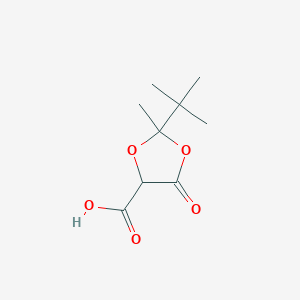
1,3-Dioxolane-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl-5-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl-5-oxo- is a complex organic compound with a unique structure that includes a dioxolane ring and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl-5-oxo- typically involves the reaction of lactic acid with formaldehyde. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of catalysts and advanced reaction techniques can further enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxolane-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl-5-oxo- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolane-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl-5-oxo- has several scientific research applications:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,3-Dioxolane-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl-5-oxo- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, influencing the formation and breaking of chemical bonds. Its unique structure allows it to participate in diverse chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-oxo-1,3-dioxolan-4-ylidenedi (acetic acid)
- ®-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid
- 2-Propenoic acid, 2-Methyl-, (2-oxo-1,3-dioxolan-4-yl)Methyl ester
- Carbamic acid, [(4R)-5-oxo-1,3-dioxolan-4-yl]methyl-, 1,1-dimethylethyl ester
- (2-oxo-1,3-dioxolan-4-yl)methyl chloroformate
Uniqueness
1,3-Dioxolane-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl-5-oxo- is unique due to its specific structural features, such as the presence of a dioxolane ring and a carboxylic acid group. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
834898-17-8 |
|---|---|
Molekularformel |
C9H14O5 |
Molekulargewicht |
202.20 g/mol |
IUPAC-Name |
2-tert-butyl-2-methyl-5-oxo-1,3-dioxolane-4-carboxylic acid |
InChI |
InChI=1S/C9H14O5/c1-8(2,3)9(4)13-5(6(10)11)7(12)14-9/h5H,1-4H3,(H,10,11) |
InChI-Schlüssel |
MQLGOAMAOVAWRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC(C(=O)O1)C(=O)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


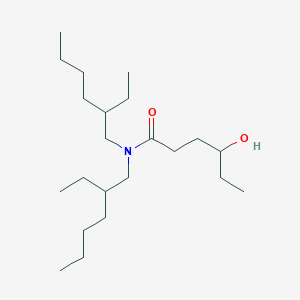
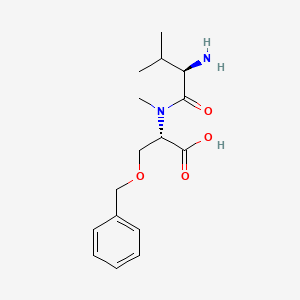
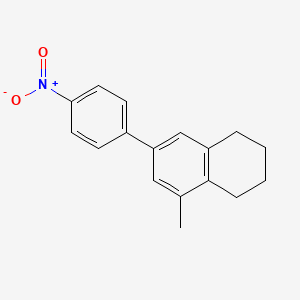
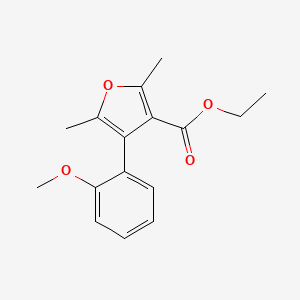
![N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14190043.png)
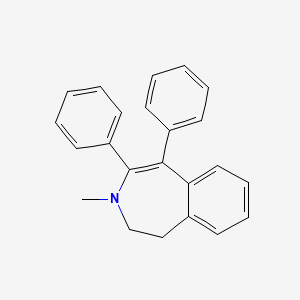
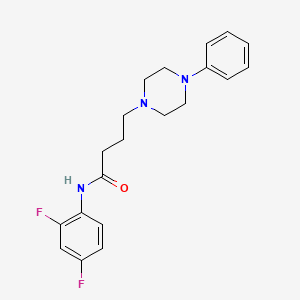
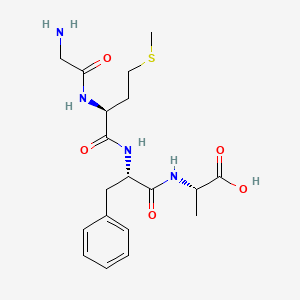
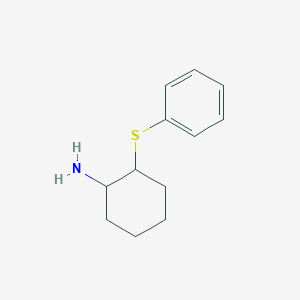
![2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid](/img/structure/B14190078.png)
